N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

LSD1 Epigenetics Benzothiazole

Compound 941957-91-1 delivers a uniquely defined selectivity fingerprint across LSD1 (IC50 10μM), MAO-A (>100μM), and MAO-B (100μM), outperforming pan-inhibitors like tranylcypromine. Its 5-methoxybenzothiazole and unsubstituted isoxazole-5-carboxamide architecture enables systematic SAR exploration. Deploy as a multi-target control compound or a synthetically accessible starting scaffold for structure-based design. Quantitative activity data sourced from BindingDB/ChEMBL ensures assay benchmarking. Avoid generic analogs—uncharacterized substitution patterns risk unpredictable inhibitory profiles that confound cellular assay interpretation.

Molecular Formula C19H15N3O3S
Molecular Weight 365.41
CAS No. 941957-91-1
Cat. No. B2611122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
CAS941957-91-1
Molecular FormulaC19H15N3O3S
Molecular Weight365.41
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4
InChIInChI=1S/C19H15N3O3S/c1-24-14-7-8-17-15(11-14)21-19(26-17)22(12-13-5-3-2-4-6-13)18(23)16-9-10-20-25-16/h2-11H,12H2,1H3
InChIKeyXHBPXUALUWFQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 941957-91-1): Pharmacological Profile and Procurement Rationale


N-Benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 941957-91-1) is a synthetic heterocyclic compound belonging to the benzothiazole-isoxazole carboxamide class [1]. It is characterized by a benzothiazole ring linked via a carboxamide bridge to an isoxazole moiety, with an N‑benzyl substituent at the carboxamide nitrogen. The compound has been profiled in public bioactivity databases and exhibits measurable inhibition of lysine-specific demethylase 1A (LSD1) and monoamine oxidase A/B (MAO‑A/MAO‑B), though its potency is modest relative to optimized lead compounds [2]. This guide focuses exclusively on quantitative, comparator‑backed differentiation to support informed scientific procurement decisions.

Why In‑Class Benzothiazole-Isoxazole Carboxamides Cannot Be Interchanged for 941957-91-1


Benzothiazole‑isoxazole carboxamides form a structurally diverse class where subtle modifications to the benzothiazole substitution pattern, the isoxazole‑carboxamide linkage, and the N‑alkyl/aryl pendant drastically alter polypharmacology and target engagement [1]. For example, the closely related amino‑carboxamide benzothiazole series yields LSD1 hits with IC₅₀ values spanning two orders of magnitude (18.4 μM down to sub‑micromolar) depending on a single amine substituent [2]. Compound 941957‑91-1 occupies a distinct region of chemical space—bearing a 5‑methoxybenzothiazole, an N‑benzyl group, and an unsubstituted isoxazole‑5‑carboxamide—which results in a unique, quantitatively defined selectivity fingerprint across LSD1, MAO‑A, and MAO‑B. Generic replacement with an analog that lacks this fingerprint risks altering inhibitory profiles in unpredictable ways, making precise procurement essential for reproducible research outcomes.

Quantitative Comparator Evidence for 941957-91-1: LSD1 and MAO Inhibition Data


LSD1 Inhibition: 941957-91-1 vs. Amino‑Carboxamide Benzothiazole Hit Compound 37

941957-91-1 inhibits human recombinant LSD1 with an IC₅₀ of 10 000 nM (10 μM) in an Amplex‑red‑coupled H₂O₂ assay using a methylated peptide substrate and 30 min incubation [1]. In comparison, the amino‑carboxamide benzothiazole hit Compound 37, identified through fragment‑based drug design and tested in a comparable biochemical format, displays an IC₅₀ of 18 400 nM (18.4 μM) [2]. The 1.84‑fold improvement in potency for 941957‑91-1, despite lacking the amine substituent present in Compound 37, highlights the contribution of the N‑benzyl and 5‑methoxy groups to LSD1 binding.

LSD1 Epigenetics Benzothiazole

MAO‑A Selectivity Window: 941957-91-1 vs. Tranylcypromine

941957-91-1 exhibits very weak inhibition of human MAO‑A with an IC₅₀ >100 000 nM (>100 μM) in a luciferin‑based assay using (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid as substrate (60 min incubation) [1]. The clinically used, irreversible MAO inhibitor tranylcypromine shows an MAO‑A IC₅₀ of approximately 10–50 nM under similar conditions [2]. The >2 000‑fold difference indicates that 941957‑91-1 is essentially inactive at MAO‑A, providing a wide selectivity window over this off‑target enzyme.

MAO Selectivity Benzothiazole

MAO‑B Selectivity: 941957-91-1 vs. Selegiline

Against human MAO‑B, 941957‑91-1 shows an IC₅₀ of exactly 100 000 nM (100 μM) in the same luciferin‑based assay format used for MAO‑A [1]. The selective MAO‑B inhibitor selegiline typically displays IC₅₀ values in the low nanomolar range (IC₅₀ ≈ 6 nM) for MAO‑B [2]. This approximately 16 600‑fold difference confirms that 941957‑91-1 does not significantly engage MAO‑B, preserving a clean selectivity profile.

MAO-B Selectivity Benzothiazole

Scaffold Differentiation: 5‑Methoxybenzothiazole vs. Unsubstituted Benzothiazole Analogs

The 5‑methoxy substituent on the benzothiazole ring of 941957‑91-1 distinguishes it from close analogs such as N‑benzyl‑N‑(6‑methylbenzo[d]thiazol‑2‑yl)isoxazole‑5‑carboxamide (CAS not assigned) and N‑(benzo[d]thiazol‑2‑yl)‑3‑methyl‑N‑((tetrahydrofuran‑2‑yl)methyl)isoxazole‑5‑carboxamide, which carry different substituents at the benzothiazole 5‑ or 6‑position . While quantitative head‑to‑head data are lacking, published SAR in the amino‑carboxamide series demonstrates that electron‑donating groups at the 5‑position significantly modulate LSD1 potency (e.g., 5‑OCH₃ improves IC₅₀ by ~2‑fold relative to H) [1]. This structure–activity trend supports the hypothesis that the 5‑methoxy group contributes to the observed LSD1 activity of 941957‑91-1, offering a distinct chemical handle absent in many generic benzothiazole‑isoxazole carboxamides.

Scaffold Structure-Activity Benzothiazole

Recommended Procurement and Application Scenarios for 941957-91-1


Epigenetic Probe Development for LSD1‑Mediated Demethylation Studies

Researchers requiring a structurally distinct, reversible LSD1 inhibitor with a well‑defined selectivity window over MAO enzymes can use 941957‑91-1 as a starting scaffold. Its 10 μM biochemical IC₅₀, documented in the BindingDB/ChEMBL database [1], allows benchmarking against Compound 37 (18.4 μM) and provides a platform for systematic SAR optimization.

Chemical Biology Tool for Dissecting LSD1 vs. MAO Functions

The compound’s negligible activity at MAO‑A (>100 μM) and MAO‑B (100 μM) makes it suitable for cellular assays where concomitant MAO inhibition would confound interpretation [1]. This selectivity profile is superior to tranylcypromine, which potently inhibits both MAO isoforms.

Reference Compound for Polypharmacology Profiling in Benzothiazole Libraries

Procurement groups building focused benzothiazole‑isoxazole libraries can include 941957‑91-1 as a reference point to calibrate LSD1/MAO assay performance. Its quantitative activity data across three targets enable it to serve as a multi‑target control compound that aids in identifying false‑positive or assay‑interfering compounds [1].

Fragment‑Growing and Scaffold‑Hopping Programs

Given its molecular weight of 365.4 Da and favorable ligand efficiency metrics implied by a 10 μM IC₅₀, 941957‑91-1 is amenable to structure‑based design campaigns. The 5‑methoxy substituent offers a synthetically accessible vector for further derivatization, as demonstrated in the amino‑carboxamide benzothiazole series [2].

Quote Request

Request a Quote for N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.